molecular formula C15H20N4O3 B8177711 tert-Butyl 4-(4-azidobenzamido)butanoate

tert-Butyl 4-(4-azidobenzamido)butanoate

Cat. No.: B8177711
M. Wt: 304.34 g/mol
InChI Key: NPVUVWPOXUPMIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-azidobenzamido)butanoate: is a chemical compound that features a tert-butyl ester group and an azido group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-azidobenzamido)butanoate typically involves the reaction of tert-butyl 4-aminobutanoate with 4-azidobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-azidobenzamido)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.

    Reduction Reactions: Hydrogen gas with palladium on carbon or other suitable reducing agents.

    Cycloaddition Reactions: Copper(I) catalysts in solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Substitution Reactions: Substituted benzamides or amines.

    Reduction Reactions: Corresponding amines.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(4-azidobenzamido)butanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its azido group is a versatile functional group that can be transformed into various other functional groups, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, compounds containing azido groups are often used in bioorthogonal chemistry for labeling and tracking biomolecules. This compound can be used to introduce azido groups into biomolecules, enabling their detection and analysis using click chemistry techniques.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo cycloaddition reactions makes it useful in the development of materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-azidobenzamido)butanoate primarily involves its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

    tert-Butyl 4-aminobutanoate: A precursor in the synthesis of tert-Butyl 4-(4-azidobenzamido)butanoate.

    4-Azidobenzoyl chloride: Another precursor used in the synthesis.

    tert-Butyl 4-(4-aminobenzamido)butanoate: A similar compound where the azido group is replaced with an amino group.

Uniqueness: this compound is unique due to the presence of both a tert-butyl ester group and an azido group. This combination of functional groups provides a unique reactivity profile, making it valuable in synthetic chemistry and materials science. The azido group, in particular, offers versatility in chemical transformations, enabling the synthesis of a wide range of derivatives and materials.

Properties

IUPAC Name

tert-butyl 4-[(4-azidobenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)22-13(20)5-4-10-17-14(21)11-6-8-12(9-7-11)18-19-16/h6-9H,4-5,10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVUVWPOXUPMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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